molecular formula C5H7NO2 B6262214 1-(1,3-oxazol-5-yl)ethan-1-ol CAS No. 1897615-28-9

1-(1,3-oxazol-5-yl)ethan-1-ol

Cat. No.: B6262214
CAS No.: 1897615-28-9
M. Wt: 113.1
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Description

1-(1,3-Oxazol-5-yl)ethan-1-ol is an organic compound characterized by the presence of an oxazole ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Oxazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethanol with glyoxal in the presence of an acid catalyst can yield the desired oxazole derivative. The reaction typically requires heating and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(1,3-Oxazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and hydroxyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 1-(1,3-Oxazol-4-yl)ethan-1-ol
  • 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol

Comparison: 1-(1,3-Oxazol-5-yl)ethan-1-ol is unique due to the position of the substituents on the oxazole ring, which can influence its chemical reactivity and biological activity Compared to 1-(1,3-oxazol-4-yl)ethan-1-ol, the position of the hydroxyl group may result in different interaction patterns with molecular targets

Properties

CAS No.

1897615-28-9

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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